6-Metoxinarigenina

Descripción general

Descripción

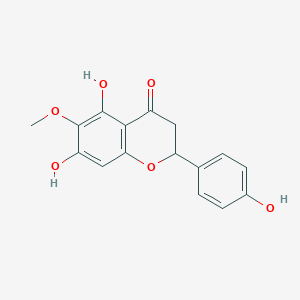

5,7,4’-Trihydroxy-6-methoxyflavanone, also known as 6-Methoxynaringenin, is a natural flavonoid compound. It is part of the flavanone class of flavonoids, which are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .

Aplicaciones Científicas De Investigación

5,7,4’-Trihydroxy-6-methoxyflavanone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.

Biology: The compound is studied for its effects on cellular processes, including its role in modulating enzyme activity and gene expression.

Medicine: Research has shown that 5,7,4’-Trihydroxy-6-methoxyflavanone has potential anti-inflammatory, antioxidant, and anti-cancer properties.

Mecanismo De Acción

Target of Action

The primary target of 6-Methoxynaringenin is Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. 6-Methoxynaringenin inhibits NO production, with an IC50 value of 25.8 μM .

Mode of Action

6-Methoxynaringenin interacts with its target, NOS, by inhibiting its activity, thereby reducing the production of NO

Biochemical Pathways

The inhibition of NOS by 6-Methoxynaringenin affects the Nitric Oxide Synthase pathway This pathway is involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death

Pharmacokinetics

Studies on naringin, a related flavonoid, suggest that these compounds may have good oral bioavailability and are extensively metabolized in the body

Result of Action

The inhibition of NO production by 6-Methoxynaringenin can lead to various molecular and cellular effects. For instance, NO plays a key role in inflammation and immune response. Therefore, the inhibition of NO production by 6-Methoxynaringenin could potentially modulate these processes . .

Análisis Bioquímico

Biochemical Properties

6-Methoxynaringenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit NO production

Cellular Effects

It is known to inhibit NO production, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit NO production, suggesting it may interact with enzymes involved in NO synthesis

Metabolic Pathways

It is known to be a natural flavonoid, suggesting it may be involved in flavonoid biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,4’-Trihydroxy-6-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavanone, using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of 5,7,4’-Trihydroxy-6-methoxyflavanone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, including microbial fermentation, is also being explored to produce this compound on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

5,7,4’-Trihydroxy-6-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavanone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 5,7,4’-Trihydroxy-6-methoxyflavanone .

Comparación Con Compuestos Similares

5,7,4’-Trihydroxy-6-methoxyflavanone is unique among flavanones due to its specific substitution pattern. Similar compounds include:

Naringenin: 5,7,4’-Trihydroxyflavanone, lacking the methoxy group at the 6-position.

Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, with a methoxy group at the 4’-position instead of the 6-position.

Eriodictyol: 5,7,3’,4’-Tetrahydroxyflavanone, with an additional hydroxyl group at the 3’-position.

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and applications due to the variations in their chemical structures.

Actividad Biológica

6-Methoxynaringenin, a flavonoid derivative of naringenin, is gaining attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Methoxynaringenin (C₁₅H₁₄O₅) is characterized by the presence of methoxy groups that enhance its solubility and bioactivity compared to its parent compound, naringenin. The structural modifications contribute to its interaction with biological targets.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that 6-methoxynaringenin exhibits significant anti-inflammatory properties. In vitro studies show that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways, similar to naringenin's mechanism .

Table 1: Anti-inflammatory Effects of 6-Methoxynaringenin

| Study | Model | Key Findings |

|---|---|---|

| Murine macrophages | Suppressed TNF-α and IL-6 expression; inhibited NF-κB activation | |

| Endotoxaemia model | Increased survival rates; reduced serum cytokines |

2. Antioxidant Activity

6-Methoxynaringenin demonstrates potent antioxidant capabilities, scavenging free radicals and enhancing antioxidant enzyme activities (e.g., SOD, CAT) in vivo. This activity may protect against oxidative stress-related liver complications .

3. Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies suggest that it can downregulate oncogenic signaling pathways, including PI3K/AKT and STAT3, leading to reduced cell growth and increased apoptosis .

Table 2: Anticancer Effects of 6-Methoxynaringenin

Case Studies

Case Study 1: Naringenin Derivatives in Cancer Prevention

A case-controlled study indicated a significant reduction (approximately 70%) in cancer risk associated with naringenin derivatives, including 6-methoxynaringenin, particularly for cancers of the esophagus and larynx .

Case Study 2: Liver Protection

In an experimental model using streptozotocin-induced diabetic rats, administration of 6-methoxynaringenin improved liver function markers and reduced oxidative stress, highlighting its potential hepatoprotective effects .

The biological activities of 6-methoxynaringenin can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It inhibits enzymes involved in inflammation (e.g., COX-2) and cancer progression (e.g., xanthine oxidase).

- Regulation of Gene Expression: Modulates the expression of genes related to apoptosis and cell cycle regulation.

- Antioxidant Defense: Enhances the body’s antioxidant capacity by increasing the activity of endogenous enzymes.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of 6-methoxynaringenin in nature?

A1: 6-Methoxynaringenin has been isolated from various plant sources, including:

Q2: What are the potential cosmetic applications of 6-methoxynaringenin?

A2: Research suggests that 6-methoxynaringenin could be incorporated into cosmetic formulations for its potential anti-aging, anti-wrinkle, antibacterial, and anti-inflammatory effects. []

Q3: How does 6-methoxynaringenin exhibit anti-inflammatory activity?

A3: A study demonstrated that 6-methoxynaringenin, isolated from Scutellaria barbata, effectively inhibits nitric oxide (NO) production in BV2 microglial cells. This inhibition of NO production suggests a potential mechanism for its anti-inflammatory effects. []

Q4: Are there any other notable biological activities associated with 6-methoxynaringenin?

A4: While specific mechanisms haven't been fully elucidated, 6-methoxynaringenin, alongside other flavonoids from Mimosa tenuiflora, has demonstrated antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. []

Q5: What is the molecular formula and weight of 6-methoxynaringenin?

A5: While not explicitly stated in the provided research, the molecular formula of 6-methoxynaringenin (5,7,4'-Trihydroxy-6-methoxyflavanone) can be deduced as C16H14O6. Based on this formula, the molecular weight is calculated to be 302.28 g/mol.

Q6: Has the structure of 6-Methoxynaringenin been confirmed through spectroscopic analysis?

A6: Yes, the identification of 6-Methoxynaringenin from various plant sources has been consistently supported by spectroscopic analyses. Researchers have employed techniques such as UV, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.